2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
Overview
Description
2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile is a chemical compound with the molecular formula C10H6ClNS It is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing both sulfur and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chlorobenzo[b]thiophene.
Nitrile Introduction: The nitrile group is introduced through a reaction with acetonitrile in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can act as a nucleophile, participating in various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound without the chlorine and nitrile groups.
2-(5-Bromobenzo[b]thiophen-3-yl)acetonitrile: Similar structure with a bromine atom instead of chlorine.
2-(5-Methylbenzo[b]thiophen-3-yl)acetonitrile: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-(5-chloro-1-benzothiophen-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNS/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPXNKOVUOJIKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381578 | |
Record name | (5-Chloro-1-benzothiophen-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23799-60-2 | |
Record name | 5-Chlorobenzo[b]thiophene-3-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23799-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Chloro-1-benzothiophen-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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